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molecular formula C11H12ClF3N2 B1350634 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine CAS No. 41213-04-1

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Cat. No. B1350634
M. Wt: 264.67 g/mol
InChI Key: SOVLQDJRXJFKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924374B2

Procedure details

Beginning with 5-bromo-2-chlorobenzotrifluoride (602 mg) and piperazine (1 g), 480 mg of the title compound was recovered by the procedure described in Example 1.
Quantity
602 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Cl:12][C:5]1[CH:4]=[CH:3][C:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:7][C:6]=1[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
602 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(F)(F)F)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N1CCNCC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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